molecular formula C10H15BrN4 B7577571 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

货号 B7577571
分子量: 271.16 g/mol
InChI 键: XIXOVWZNLHBMBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine, also known as BAY 73-4506, is a chemical compound that belongs to the class of protein kinase inhibitors. It was developed by Bayer HealthCare Pharmaceuticals and is currently being studied for its potential use in cancer treatment.

作用机制

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 exerts its antitumor effects by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. It blocks the activation of VEGFR, PDGFR, and FGFR, which are receptors that are overexpressed in many types of cancer cells. By inhibiting these receptors, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 prevents the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in tumor growth and angiogenesis, which leads to the inhibition of tumor cell proliferation and the formation of new blood vessels. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients.

实验室实验的优点和局限性

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has several advantages and limitations for lab experiments. One advantage is that it has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials, which suggests that it may have potential as a cancer treatment. Another advantage is that it has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients. However, a limitation of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 is that it is a multi-kinase inhibitor, which means that it may have off-target effects that could lead to toxicity or other adverse effects.

未来方向

There are several future directions for the study of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential use in other diseases or conditions, such as inflammatory disorders or cardiovascular disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in cancer patients.

合成方法

The synthesis of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 involves the reaction of 5-bromopyrimidine-2-carboxylic acid with cyclohexane-1,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under an inert atmosphere. The crude product is then purified by column chromatography or recrystallization to obtain the final product.

科学研究应用

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been extensively studied for its potential use in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), among others. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer.

属性

IUPAC Name

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXOVWZNLHBMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。